3-(3-Hydroxypropoxy)benzonitrile
Overview
Description
3-(3-Hydroxypropoxy)benzonitrile is an organic compound with the molecular formula C10H11NO2. It is characterized by a benzonitrile core substituted with a hydroxypropoxy group at the meta position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropoxy)benzonitrile typically involves the reaction of 3-hydroxypropyl bromide with benzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) in an aprotic solvent.
Major Products Formed
Oxidation: 3-(3-Oxopropoxy)benzonitrile.
Reduction: 3-(3-Hydroxypropoxy)benzylamine.
Substitution: 3-(3-Alkoxypropoxy)benzonitrile or 3-(3-Acylpropoxy)benzonitrile.
Scientific Research Applications
3-(3-Hydroxypropoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropoxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxypropoxy group can enhance its solubility and bioavailability, while the nitrile group can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
3-(3-Methoxypropoxy)benzonitrile: Similar structure but with a methoxy group instead of a hydroxy group.
3-(3-Aminopropoxy)benzonitrile: Contains an amino group, which can significantly alter its reactivity and applications.
3-(3-Chloropropoxy)benzonitrile: The chloro group can make it more reactive in substitution reactions.
Uniqueness
3-(3-Hydroxypropoxy)benzonitrile is unique due to the presence of both a hydroxy group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(3-hydroxypropoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-8-9-3-1-4-10(7-9)13-6-2-5-12/h1,3-4,7,12H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSIQSCWKHVQIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655721 | |
Record name | 3-(3-Hydroxypropoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935758-93-3 | |
Record name | 3-(3-Hydroxypropoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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